molecular formula C8H15F3N2 B13955034 (R)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

(R)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13955034
M. Wt: 196.21 g/mol
InChI Key: AIZHZCHCLXYRJZ-SSDOTTSWSA-N
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Description

®-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine ring substituted with an isopropyl group and a trifluoromethyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

®-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.

    N-isopropylpyrrolidine: Similar to ®-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine but lacks the trifluoromethyl group.

    N-(trifluoromethyl)pyrrolidine: Contains the trifluoromethyl group but does not have the isopropyl substitution.

Uniqueness

®-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of its chiral pyrrolidine ring, isopropyl group, and trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

(3R)-N-propan-2-yl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C8H15F3N2/c1-6(2)13(8(9,10)11)7-3-4-12-5-7/h6-7,12H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

AIZHZCHCLXYRJZ-SSDOTTSWSA-N

Isomeric SMILES

CC(C)N([C@@H]1CCNC1)C(F)(F)F

Canonical SMILES

CC(C)N(C1CCNC1)C(F)(F)F

Origin of Product

United States

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